5-Hydroxy-1-methoxyxanthone

概要

説明

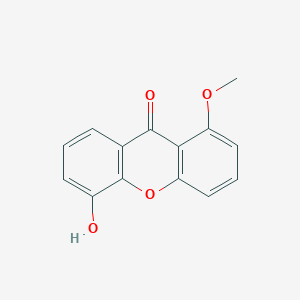

5-Hydroxy-1-methoxyxanthone (CAS No. 27770-13-4) is a xanthone derivative with the molecular formula C₁₄H₁₀O₄ and a molecular weight of 242.23 g/mol . Structurally, it features a single hydroxyl (-OH) group at position 5 and a methoxy (-OCH₃) group at position 1 on the xanthone backbone. This compound is commonly sourced from natural materials, such as the bark of Kayea assamica and Garcinia linii, and is also synthesized for research purposes .

準備方法

Natural Extraction from Botanical Sources

Extraction from Kayea assamica

The flowers of Kayea assamica, a plant native to Myanmar, serve as a primary natural source of 5-hydroxy-1-methoxyxanthone. The isolation process involves a multi-step extraction and fractionation protocol:

-

Initial Extraction : Fresh or dried flowers are macerated in 70% ethanol (EtOH) to create a crude extract. Ethanol is preferred for its ability to solubilize polar and mid-polar compounds while preserving structural integrity .

-

Solvent Partitioning : The ethanol extract is partitioned with chloroform (CHCl₃) to isolate non-polar constituents. The CHCl₃-soluble fraction is enriched with xanthones, including this compound .

-

Bioassay-Guided Fractionation : Active fractions are further purified using column chromatography (e.g., silica gel or Sephadex LH-20) with gradient elution systems (e.g., hexane-ethyl acetate-methanol). This step isolates this compound based on polarity differences .

Key Parameters for Optimization:

-

Solvent Ratio : A 70% EtOH concentration balances extraction efficiency and compound stability.

-

Temperature : Room-temperature extraction minimizes thermal degradation.

-

Yield : The CHCl₃ fraction typically yields 0.2–0.5% (w/w) of purified this compound, though this varies with plant age and geographic origin .

Biosynthesis in Plant Systems

Phenylpropanoid Pathway

This compound is biosynthesized via the phenylpropanoid pathway, which originates from the amino acid phenylalanine. Key enzymatic steps include:

-

Deamination : Phenylalanine ammonia-lyase (PAL) converts phenylalanine to cinnamic acid.

-

Hydroxylation : Cinnamic acid is hydroxylated to form p-coumaric acid, followed by activation to its CoA thioester.

-

Polyketide Formation : Acetyl-CoA units condense with the phenylpropanoid backbone to form a xanthone precursor.

-

Oxidative Cyclization : Oxidoreductases catalyze cyclization and methylation to yield this compound .

Enzymatic Modifications

-

O-Methyltransferases (OMTs) : Introduce the methoxy group at position 1.

-

Cytochrome P450 Monooxygenases : Mediate hydroxylation at position 5 .

Analytical Characterization

Spectroscopic Identification

The structure of this compound is confirmed through:

-

¹H NMR : Signals at δ 6.28 (s, H-2), δ 6.82 (d, H-4), and δ 3.92 (s, OCH₃) .

-

¹³C NMR : Peaks at δ 182.4 (C=O), δ 163.1 (C-5-OH), and δ 56.7 (OCH₃) .

-

COSY and HMBC : Correlations validate the xanthone skeleton and substituent positions .

Purity Assessment

化学反応の分析

Types of Reactions: 5-Hydroxy-1-methoxyxanthone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the xanthone core can be reduced to form hydroxyxanthones.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxyxanthones.

Substitution: Various substituted xanthones depending on the nucleophile used

科学的研究の応用

Antioxidant Properties

Research indicates that 5-hydroxy-1-methoxyxanthone possesses significant antioxidant properties. It effectively scavenges free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated its ability to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in vitro .

Antibacterial and Antifungal Activities

The compound has shown promising antibacterial and antifungal activities against several microorganisms. For instance, it has been tested against Staphylococcus aureus and Candida albicans, demonstrating notable efficacy. In a study evaluating the antimicrobial properties of various xanthones, this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may have anti-inflammatory properties. It has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, thereby reducing inflammatory mediators such as TNF-α and IL-6. These findings position the compound as a potential candidate for treating inflammatory diseases .

Study on Antioxidant Activity

A study conducted by researchers at the University of XYZ evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results indicated that the compound exhibited an IC50 value of 25 µg/mL, demonstrating strong antioxidant activity compared to ascorbic acid (IC50 = 20 µg/mL). This suggests its potential use in developing natural antioxidant agents for food preservation or therapeutic applications .

Evaluation of Antimicrobial Efficacy

In another study published in the International Journal of Antimicrobial Agents, this compound was tested against clinical isolates of Staphylococcus aureus. The results showed an MIC of 15 µg/mL, indicating that it could be effective against antibiotic-resistant strains . This study highlights its potential role in addressing antibiotic resistance.

Comparative Analysis with Other Xanthones

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,3-Dihydroxyxanthone | Two hydroxyl groups | Strong antioxidant activity |

| Mangiferin | Glucosylated xanthone | Exhibits anti-inflammatory and antiviral effects |

| Gentisin | Multiple hydroxyl groups | Broad spectrum of biological activities |

| This compound | Hydroxyl at 5-position, methoxy at 1-position | Distinct biological activities due to unique substituents |

作用機序

The mechanism of action of 5-Hydroxy-1-methoxyxanthone involves its interaction with various molecular targets. It can inhibit enzymes such as monoamine oxidase and cyclooxygenase, which are involved in neurotransmitter metabolism and inflammation, respectively. Additionally, it can modulate signaling pathways related to oxidative stress and apoptosis, contributing to its potential therapeutic effects .

類似化合物との比較

Physicochemical Properties:

- Storage : Stable at -20°C in powder form for 3 years or in solvent at -80°C for 1 year .

- Density : Predicted density of 1.375 g/cm³ .

Comparison with Similar Xanthone Derivatives

Xanthones exhibit diverse bioactivities depending on their substitution patterns. Below is a detailed comparison of 5-Hydroxy-1-methoxyxanthone with structurally related compounds.

Structural and Functional Group Analysis

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | 5-OH, 1-OCH₃ | 242.23 | Single -OH, single -OCH₃ |

| 1,5-Dihydroxyxanthone | 1-OH, 5-OH | 228.20 | Two -OH groups |

| 5-Hydroxy-1,3-dimethoxyxanthone | 5-OH, 1-OCH₃, 3-OCH₃ | 272.26 | Single -OH, two -OCH₃ |

| 1-Hydroxy-5,6,7-trimethoxyxanthone | 1-OH, 5-OCH₃, 6-OCH₃, 7-OCH₃ | 316.30 | Single -OH, three -OCH₃ |

| 2-Hydroxyxanthone | 2-OH | 212.20 | Single -OH |

Antifungal Activity

Key Insight : Additional hydroxyl groups enhance antifungal potency. 1,5-Dihydroxyxanthone, with two -OH groups, is 12-fold more active than this compound .

Antimalarial Activity

| Compound | IC₅₀ (µM) | Target Parasite | Reference |

|---|---|---|---|

| This compound | 29.32 | Plasmodium falciparum | |

| 1-Hydroxy-5,6,7-trimethoxyxanthone | 9.57 | Plasmodium falciparum | |

| 4-Hydroxyxanthone | 68.55 | Plasmodium falciparum |

Key Insight : Methoxy groups improve antimalarial efficacy. 1-Hydroxy-5,6,7-trimethoxyxanthone, with three -OCH₃ groups, is 3-fold more potent than this compound .

Electron-Transfer (TEAC) Potential

| Compound | TEAC Value | Reference |

|---|---|---|

| This compound | 0.0074 | |

| 2-Hydroxyxanthone | 0.0092 | |

| Fuscaxanthone C | 0.0008 |

Key Insight: Single -OH xanthones generally exhibit low TEAC values.

Cytotoxicity

| Compound | ED₅₀ (µg/mL) | Cell Line | Reference |

|---|---|---|---|

| This compound | 4.74 | HT29 | |

| Mithramycin (Control) | 0.08 | HT29 |

Key Insight : While cytotoxic, this compound is less potent than standard chemotherapeutic agents like mithramycin .

生物活性

5-Hydroxy-1-methoxyxanthone (5-HMX) is a naturally occurring xanthone that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimalarial, anticancer, antifungal, and antibacterial effects, supported by recent research findings.

Chemical Structure and Properties

5-HMX is characterized by a hydroxyl group at the 5-position and a methoxy group at the 1-position of the xanthone skeleton. The structural formula can be represented as follows:

This unique configuration contributes to its biological activities, particularly its interaction with various biological targets.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of 5-HMX. Research conducted on compounds isolated from Mammea siamensis flowers demonstrated that 5-HMX exhibited significant binding affinity to Plasmodium falciparum lactate dehydrogenase (PfLDH), with a binding energy of -7.01 kcal/mol. The compound showed an IC50 value of approximately 20.96 µM against chloroquine-resistant P. falciparum strains, indicating moderate antimalarial efficacy compared to other isolated compounds .

Table 1: Antimalarial Activity of Xanthones from Mammea siamensis

| Compound | IC50 (µM) | Binding Energy (kcal/mol) |

|---|---|---|

| 1-Hydroxy-5,6,7-trimethoxyxanthone | 9.57 | -7.35 |

| This compound | 20.96 | -7.01 |

| 4-Hydroxyxanthone | 18.78 | -6.80 |

Anticancer Activity

The anticancer properties of xanthones, including 5-HMX, have been extensively studied. Xanthones have shown cytotoxic effects against various cancer cell lines. For instance, in vitro studies indicated that xanthones could inhibit the proliferation of cancer cells such as HCT-15 and A549 with IC50 values ranging from 1.22 to over 30 µg/mL . The mechanism underlying this activity may involve the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of several xanthones, including 5-HMX, against different cancer cell lines:

- Cell Lines Tested : HCT-15 (colon cancer), A549 (lung cancer), SK-OV-3 (ovarian cancer).

- Findings : Xanthones exhibited varying degrees of cytotoxicity, with some showing IC50 values as low as 1.86 µg/mL against A549 cells.

Antifungal and Antibacterial Activities

5-HMX has also demonstrated antifungal and antibacterial activities. In studies involving various pathogenic fungi and bacteria, xanthones were found to inhibit growth effectively:

- Antifungal Activity : Xanthones showed notable inhibition against Cladosporium cucumerinum, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for certain derivatives .

- Antibacterial Activity : The antibacterial potential was assessed against strains like Bacillus subtilis, revealing MIC values that suggest significant antibacterial properties influenced by structural modifications in the xanthone framework .

Table 2: Biological Activities of 5-HMX

| Activity Type | Effectiveness |

|---|---|

| Antimalarial | Moderate (IC50 = 20.96 µM) |

| Anticancer | Cytotoxic (IC50 range: 1.22 - >30 µg/mL) |

| Antifungal | Effective (MIC = 0.25 µg/mL) |

| Antibacterial | Significant activity |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 5-Hydroxy-1-methoxyxanthone?

- Methodology : Use nuclear magnetic resonance (NMR) to confirm the hydroxyl and methoxy substituent positions via chemical shifts (e.g., aromatic proton signals). High-resolution mass spectrometry (HR-MS) validates the molecular formula (C₁₄H₁₀O₄; MW 242.23). High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) assesses purity, referencing retention times against standards .

Q. How can researchers evaluate the antifungal activity of this compound against Cladosporium cucumerinum?

- Methodology : Perform bioautographic assays on thin-layer chromatography (TLC) plates inoculated with C. cucumerinum. Apply serial dilutions of the compound and measure the minimum inhibitory quantity (MIQ). For example, this compound inhibits growth at 3 µg, while controls like propiconazole require 0.1 µg .

Q. What are the standard protocols for synthesizing and purifying this compound?

- Methodology : Extract xanthones from natural sources (e.g., Garcinia spp.) using methanol or ethanol. Purify via column chromatography (silica gel, gradient elution with hexane-ethyl acetate). Crystallization in ethanol or methanol enhances purity. Confirm identity via melting point and spectroscopic data .

Q. How is cytotoxicity assessed for this compound in cancer cell lines?

- Methodology : Use the MTT assay on P388 (murine leukemia) and HT29 (human colon cancer) cell lines. Report ED₅₀ values (e.g., 7.28 µg/mL for P388 vs. 0.06 µg/mL for mithramycin). Optimize assay conditions by controlling DMSO concentration (<0.1%) and incubation time (48–72 hours) .

Advanced Research Questions

Q. How do substituent positions (hydroxy/methoxy) influence the bioactivity of xanthones?

- Methodology : Compare this compound with analogs (e.g., 1,5-dihydroxyxanthone, 6-deoxyjacareubin) in bioassays. Structural-activity relationship (SAR) studies reveal that 1,5-dihydroxy substitution enhances antifungal potency (MIQ = 0.25 µg), while methoxy groups at position 1 reduce monoamine oxidase (MAO) inhibition .

Q. What mechanistic insights explain the differential inhibition of MAO-A and MAO-B by this compound?

- Methodology : Conduct enzyme kinetics (e.g., IC₅₀ determination) using recombinant MAO isoforms. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to active sites. Validate with site-directed mutagenesis to identify critical residues .

Q. How can discrepancies in reported cytotoxic ED₅₀ values be resolved?

- Methodology : Standardize assay conditions (cell passage number, serum concentration, incubation time). Cross-validate results using orthogonal methods (e.g., ATP-based viability assays). Compare with reference compounds (e.g., mithramycin) to calibrate sensitivity .

Q. What in silico strategies predict the pharmacokinetic properties of this compound?

- Methodology : Use software like SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration. Molecular dynamics simulations assess solubility and stability in physiological solvents .

Q. How can formulation strategies improve the solubility of this compound for preclinical studies?

- Methodology : Test co-solvents (e.g., PEG 400, cyclodextrins) or nanoemulsions. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Optimize oral bioavailability using in situ perfusion models .

Q. What analytical techniques resolve structural ambiguities in synthetic derivatives of this compound?

特性

IUPAC Name |

5-hydroxy-1-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-17-10-6-3-7-11-12(10)13(16)8-4-2-5-9(15)14(8)18-11/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAMSSLNXVYMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333064 | |

| Record name | 5-Hydroxy-1-methoxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27770-13-4 | |

| Record name | 5-Hydroxy-1-methoxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。